molecular formula C10H17NO4 B13359719 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid

Cat. No.: B13359719
M. Wt: 215.25 g/mol
InChI Key: OUPIGDHJAJOHIR-UHFFFAOYSA-N
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Description

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid is a synthetic organic compound characterized by its unique morpholine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid typically involves the reaction of ethyl acetoacetate with morpholine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the morpholine ring. The process may involve multiple steps, including esterification, cyclization, and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-morpholin-3-yl)-acetamide: Shares a similar morpholine ring structure but differs in functional groups.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains a different core structure but exhibits similar biological activities.

Uniqueness

2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid

InChI

InChI=1S/C10H17NO4/c1-4-11-6-10(2,3)15-9(14)7(11)5-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)

InChI Key

OUPIGDHJAJOHIR-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(OC(=O)C1CC(=O)O)(C)C

Origin of Product

United States

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